molecular formula C23H18ClN3O4 B11601182 2-[(4E)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

2-[(4E)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11601182
M. Wt: 435.9 g/mol
InChI Key: BVSSYMULIBKQPB-XDHOZWIPSA-N
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Description

2-[(4E)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of 5-(4-chlorophenyl)furan-2-yl derivative. This can be achieved through the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde under acidic conditions.

    Imidazolidinone Formation: The next step involves the formation of the imidazolidinone ring. This can be done by reacting the furan derivative with urea or thiourea under basic conditions.

    Final Coupling: The final step involves coupling the imidazolidinone derivative with N-(3-methylphenyl)acetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially leading to the formation of reduced imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the imidazolidinone ring can yield imidazolidines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or antimicrobial drugs.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The furan and imidazolidinone rings could play a role in binding to these targets, while the aromatic substituents could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides: These compounds share a similar furan and aromatic structure but differ in the presence of the hydrazide group.

    3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid: This compound features a similar furan and chlorophenyl structure but lacks the imidazolidinone and acetamide groups.

Uniqueness

The uniqueness of 2-[(4E)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide lies in its combination of multiple functional groups, which can confer a range of chemical reactivity and potential applications. The presence of both furan and imidazolidinone rings, along with the aromatic substituents, makes it a versatile compound for various scientific research and industrial applications.

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

2-[(4E)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H18ClN3O4/c1-14-3-2-4-17(11-14)25-21(28)13-27-22(29)19(26-23(27)30)12-18-9-10-20(31-18)15-5-7-16(24)8-6-15/h2-12H,13H2,1H3,(H,25,28)(H,26,30)/b19-12+

InChI Key

BVSSYMULIBKQPB-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/NC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)NC2=O

Origin of Product

United States

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